molecular formula C16H15N3O3S B11974112 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 303087-93-6

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Katalognummer: B11974112
CAS-Nummer: 303087-93-6
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: MMHXUOAOLIOFFQ-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an aminocarbothioyl group and a methoxyphenyl benzoate moiety. The compound’s chemical formula is C17H17N3O3S, and it has a molecular weight of 343.407 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenyl benzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl benzoate include:

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303087-93-6

Molekularformel

C16H15N3O3S

Molekulargewicht

329.4 g/mol

IUPAC-Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C16H15N3O3S/c1-21-14-9-11(10-18-19-16(17)23)7-8-13(14)22-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,23)/b18-10+

InChI-Schlüssel

MMHXUOAOLIOFFQ-VCHYOVAHSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=CC=CC=C2

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.